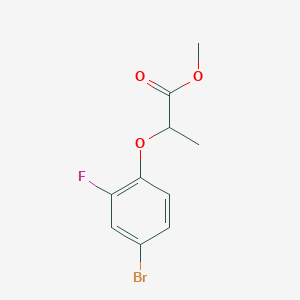

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate

Description

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate is an organic compound characterized by a phenoxy group substituted with bromine (Br) at the para position and fluorine (F) at the ortho position, attached to a methyl ester of propanoic acid. Its molecular formula is C₁₀H₁₀BrFO₃, with a molecular weight of 285.09 g/mol (calculated based on substituents). The bromine and fluorine substituents introduce steric and electronic effects, influencing reactivity, solubility, and stability. This compound is structurally related to intermediates in pharmaceutical and agrochemical synthesis, where halogenated phenoxy esters are common building blocks .

Properties

IUPAC Name |

methyl 2-(4-bromo-2-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAYVKWCWPUSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Nucleophilic Aromatic Substitution

The most widely documented method involves nucleophilic aromatic substitution (SNAr) between 4-bromo-2-fluorophenol and methyl 2-bromopropanoate. This two-step process begins with the synthesis of the phenolic intermediate, followed by etherification.

Step 1: Synthesis of 4-Bromo-2-fluorophenol

4-Bromo-2-fluorophenol is synthesized via electrophilic bromination of 2-fluorophenol. In a representative protocol:

- Reagents : 2-Fluorophenol, bromine (Br₂), methylene chloride (CH₂Cl₂), sodium bisulfite (NaHSO₃).

- Conditions : Bromine is added dropwise to a cooled (3°C) solution of 2-fluorophenol in CH₂Cl₂. The reaction proceeds at room temperature for 3 hours, yielding 90% of 4-bromo-2-fluorophenol after workup.

Step 2: Etherification with Methyl 2-Bromopropanoate

The phenolic intermediate reacts with methyl 2-bromopropanoate under basic conditions:

- Reagents : 4-Bromo-2-fluorophenol, methyl 2-bromopropanoate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

- Conditions : The reaction is conducted at 80°C for 12 hours, facilitating the displacement of bromide by the phenoxide ion. The crude product is purified via column chromatography, achieving a yield of 75–85%.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 90% |

| Yield (Step 2) | 75–85% |

| Reaction Time (Step 2) | 12 hours |

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route, particularly for stereospecific synthesis. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-bromo-2-fluorophenol with methyl 2-hydroxypropanoate.

- Reagents : 4-Bromo-2-fluorophenol, methyl 2-hydroxypropanoate, DEAD, PPh₃, tetrahydrofuran (THF).

- Conditions : The reaction proceeds at 0°C to room temperature for 6 hours, yielding 70–78% of the target ester after extraction and distillation.

Advantages :

- Avoids harsh bases.

- Suitable for acid-sensitive substrates.

Transesterification

Transesterification between 2-(4-bromo-2-fluorophenoxy)propanoic acid and methanol provides a high-purity route:

Optimization of Reaction Conditions

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility:

Comparative Analysis with Related Esters

Structural analogs exhibit varied reactivity and applications:

| Compound | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Methyl 2-(4-chloro-2-fluorophenoxy)propanoate | 315 | 72 |

| Methyl 2-(4-iodo-2-fluorophenoxy)propanoate | 327 | 68 |

Bromine’s moderate electronegativity balances reactivity and stability, favoring its use in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

Substitution: Substituted derivatives with various functional groups.

Reduction: Corresponding alcohols.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Biological Activities

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate exhibits notable biological activities due to its halogenated structure:

- Enzyme Inhibition : Research indicates that compounds with bromine and fluorine substituents can enhance binding affinity to specific enzymes, making them potential candidates for enzyme inhibitors in drug development.

- Antitumor Activity : Preliminary studies suggest that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential antitumor properties.

- Neuropharmacological Effects : Compounds with analogous structures have shown promise in modulating neurotransmitter systems, suggesting that this compound could influence mood disorders or other neurological conditions.

Therapeutic Applications

Given its unique properties, this compound holds promise in several therapeutic areas:

- Medicinal Chemistry : Its ability to interact with biological targets makes it valuable for developing new pharmaceuticals, particularly in oncology and neurology.

- Agrochemicals : The compound's reactivity also suggests potential applications in the synthesis of agrochemicals, where it could serve as an intermediate in developing herbicides or pesticides .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms contribute to its binding affinity and specificity, enabling it to modulate biological pathways effectively .

Comparison with Similar Compounds

Ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate

- Molecular Formula : C₁₂H₁₄BrClO₃

- Molecular Weight : 321.59 g/mol

- Substituents: Bromine (para), chlorine (ortho), and a branched 2-methylpropanoate ethyl ester.

- Key Differences: The chlorine substituent (vs. The ethyl ester and branched propanoate chain (2-methyl) may reduce metabolic hydrolysis rates compared to methyl esters, affecting bioavailability .

Methyl 2-(4-Bromophenoxy)propanoate

- CAS No.: 23849-12-9

- Molecular Formula : C₁₀H₁₁BrO₃

- Molecular Weight : 267.10 g/mol

- Substituents: Bromine (para) on phenoxy; lacks fluorine.

- Lower molecular weight (267 vs. 285 g/mol) may improve solubility in non-polar solvents .

Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity D)

- CAS No.: 42019-07-8

- Molecular Formula : C₁₈H₁₆ClO₄

- Molecular Weight : 343.77 g/mol

- Substituents: 4-Chlorobenzoyl group and branched 2-methylpropanoate.

- Key Differences :

Methyl 2-Bromo-3-methoxy-3-(4-methylphenyl)propanoate

- CAS No.: 60456-15-7

- Molecular Formula : C₁₂H₁₅BrO₃

- Molecular Weight : 301.15 g/mol

- Substituents: Bromine and methoxy on the propanoate chain; 4-methylphenyl group.

- Key Differences: Bromine on the propanoate chain (vs. phenoxy ring) directs electrophilic substitution to the aromatic ring. The methoxy group enhances solubility in polar aprotic solvents compared to halogenated analogs .

Structural and Functional Implications

Substituent Effects

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogens | Ester Group | Key Feature |

|---|---|---|---|---|

| Methyl 2-(4-bromo-2-fluorophenoxy)propanoate | 285.09 | Br, F | Methyl | High electronegativity |

| Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate | 321.59 | Br, Cl | Ethyl | Branched chain, lipophilic |

| Methyl 2-(4-bromophenoxy)propanoate | 267.10 | Br | Methyl | Simpler structure, lower weight |

| Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate | 343.77 | Cl | Methyl | Conjugated benzoyl group |

Biological Activity

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate is a synthetic organic compound notable for its potential biological activities, primarily attributed to its unique structural features. This article examines the compound's biological activity, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10BrF O3

- Molecular Weight : 247.06 g/mol

- Functional Groups : Ester, bromo, and fluoro substituents.

The presence of bromine and fluorine atoms in the compound's structure enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) are known to influence binding affinities and specificity towards these targets, potentially modulating their activity in significant ways .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structural features have shown effectiveness against a range of bacteria and fungi. The presence of the bromine atom is particularly noted for enhancing antimicrobial activity through mechanisms such as disruption of microbial cell membranes .

Anticancer Activity

Research indicates that compounds with similar structures may possess anticancer properties. For example, studies on related brominated compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, potential anticancer | Contains both bromine and fluorine substituents |

| Methyl 3-(4-bromophenyl)propanoate | Antimicrobial | Similar structure but different substitution |

| Methyl 2-bromo-3-(4-fluorophenyl)propanamide | Investigated for anticancer activity | Contains an amide group |

This comparative analysis highlights the unique combination of substituents in this compound that may contribute to its distinct biological properties.

Study on Antimicrobial Efficacy

A study conducted on a series of brominated phenolic compounds revealed that those with fluorinated substituents exhibited enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that the introduction of halogens significantly improved the compounds' ability to disrupt bacterial cell walls.

Evaluation of Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis via mitochondrial pathways, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Q & A

Q. What are the key molecular characteristics and physicochemical properties of methyl 2-(4-bromo-2-fluorophenoxy)propanoate?

The compound has the molecular formula C₁₀H₁₀BrFO₃ and a molecular weight of 289.09 g/mol . Its structure includes a bromine atom at the para position and a fluorine atom at the ortho position on the phenoxy ring, which influence its electronic and steric properties. Key physicochemical parameters (e.g., logP, melting point) can be extrapolated from analogs like methyl 3-(4-fluorophenyl)prop-2-ynoate (C₁₀H₇FO₂, MW 178.16 g/mol) and validated using computational tools or NIST reference data .

Q. What are the common synthetic routes for this compound?

A typical synthesis involves:

- Nucleophilic substitution : Reacting 4-bromo-2-fluorophenol with methyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .

- Esterification : Condensation of 2-(4-bromo-2-fluorophenoxy)propanoic acid with methanol using acid catalysis (H₂SO₄ or HCl).

Yield optimization requires careful control of stoichiometry, reaction time, and purification via column chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

- Solvent selection : DMF or acetonitrile enhances solubility of aromatic intermediates .

- Temperature : Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions (e.g., hydrolysis).

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (comparison to NIST spectral libraries) .

Q. What analytical techniques are most reliable for characterizing this compound and its impurities?

- NMR (¹H/¹³C) : Confirm regiochemistry via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H⁺] at m/z 290.09) and fragment patterns .

- X-ray Crystallography : Resolve structural ambiguities, as demonstrated for brominated analogs like 2-bromo-N-(4-chlorophenyl)-2-methyl-propanamide .

- HPLC-PDA : Detect impurities (e.g., unreacted phenol or ester hydrolysis products) with detection limits <0.1% .

Q. How should researchers address discrepancies in spectral data or unexpected byproducts?

- Cross-validate with reference databases : Compare NMR shifts to NIST Chemistry WebBook entries for analogous compounds (e.g., 2-(4-methylphenyl)propanoic acid) .

- Isolate byproducts : Use preparative HPLC or fractional crystallization, then characterize via tandem MS/MS or 2D NMR (e.g., HSQC, COSY) .

- Reaction monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and adjust conditions dynamically .

Q. What is the reactivity of the bromo and fluoro substituents under varying conditions?

- Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) but requires Pd-based catalysts .

- Fluorine : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. However, ortho-fluorine may sterically hinder reactions at the para position .

- Ester group : Susceptible to hydrolysis under basic conditions (pH >10), necessitating neutral workup protocols .

Q. How does this compound interact with biological systems?

While direct studies are limited, structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) inhibit kinase signaling pathways by binding to ATP pockets. Computational docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition using recombinant kinases) are recommended to explore its bioactivity .

Q. Methodological Notes

- Safety : Follow protocols for handling brominated compounds (e.g., use fume hoods, avoid skin contact) .

- Data Reproducibility : Report reaction conditions in detail (solvent purity, catalyst lot numbers) to mitigate batch variability .

- Ethical Compliance : Use only for in vitro research; no FDA approval exists for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.